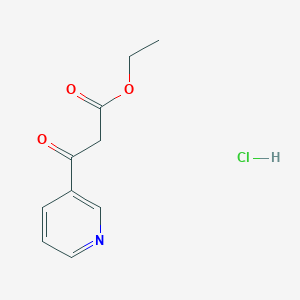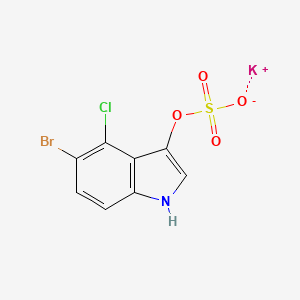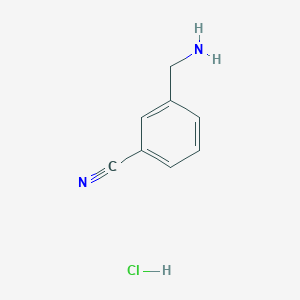
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the family of pyridinium salts. It has a molecular weight of 229.66 g/mol and its IUPAC name is ethyl 3-oxo-3-(3-pyridinyl)propanoate . The compound is stored in a sealed, dry environment, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate involves several steps. One method involves the use of sodium ethanolate and ethyl nicotinate. The reaction is heated to reflux for 16 hours. After the reaction, water is added to the reaction mixture. The aqueous layer is acidified to pH 6 with HCl and extracted with ether. The solvent is then removed in vacuo to give a brown oil which is purified by column chromatography .Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is 1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a liquid at room temperature . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has a molecular weight of 229.66 g/mol.科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridine ring and an ester group, makes it a versatile precursor for creating compounds that could interact with biological targets. For instance, modifications of the pyridine moiety can lead to derivatives with potential activity against cancer cells .
Biochemistry
Biochemists utilize Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride in enzyme studies, particularly in assays involving pyridine nucleotide-dependent enzymes. The compound’s ability to mimic natural substrates or act as an inhibitor allows researchers to probe enzyme mechanisms and discover new biochemical pathways .
Pharmacology
In pharmacological research, this compound has been investigated for its therapeutic properties. Studies have shown that derivatives of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride exhibit anti-gastric cancer activity, suggesting its potential use in developing anti-cancer agents .
Organic Synthesis
Organic chemists value Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride for its reactivity in condensation reactions. It serves as a key intermediate in the synthesis of complex organic molecules, including heterocyclic compounds that are prevalent in many pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties facilitate the identification and quantification of similar compounds in complex mixtures .
Materials Science
The compound’s unique chemical structure is of interest in materials science for the development of organic electronic materials. Its pyridine core can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and keeping the container tightly closed .
特性
IUPAC Name |
ethyl 3-oxo-3-pyridin-3-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8;/h3-5,7H,2,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYCZVSWXYLAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920063 |
Source


|
| Record name | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride | |
CAS RN |
90922-54-6 |
Source


|
| Record name | NSC118783 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














